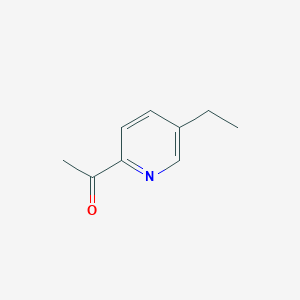

1-(5-Ethylpyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(5-ethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3 |

InChI Key |

UQGODFDLOPSSFQ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)C(=O)C |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)C |

Origin of Product |

United States |

The Significance of Pyridine Based Ethanones in Modern Chemical Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role across various scientific disciplines. researchgate.netresearchgate.net The pyridine nucleus, a six-membered heteroaromatic ring containing a nitrogen atom, is a structural cornerstone for a multitude of natural products, including vitamins and alkaloids, and is a prevalent feature in many pharmaceutical drugs. researchgate.netnih.govnih.gov The incorporation of a pyridine ring into a molecule can enhance its water solubility, a desirable property in medicinal chemistry. nih.gov

Pyridine-based compounds are integral to the development of a wide range of therapeutic agents, with applications as anti-inflammatory, antibacterial, antiviral, anticancer, and antidiabetic drugs. researchgate.net Their versatility also extends to materials science, where they are used in the production of dyes and polymers, and in agriculture as components of herbicides and insecticides. youtube.com

The ethanone (B97240) group (a ketone with an ethyl group) attached to the pyridine ring, as seen in pyridine-based ethanones, provides a reactive site for a variety of chemical transformations. This makes these compounds valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. chemimpex.comchemimpex.com The reactivity of the ketone functionality enables a range of reactions, including condensations, reductions, and substitutions, which are fundamental to building diverse chemical libraries for drug discovery and other applications. youtube.com

An Overview of 1 5 Ethylpyridin 2 Yl Ethanone As a Key Chemical Scaffold

1-(5-Ethylpyridin-2-yl)ethanone, with its distinct molecular structure, serves as a critical intermediate in the synthesis of various biologically active compounds. researchgate.net Research has highlighted its role as a key building block for creating novel heterocyclic compounds with potential therapeutic applications. researchgate.net

One of the most notable applications of a closely related analogue, 2-(5-ethylpyridin-2-yl)ethanol, is in the synthesis of the antidiabetic drug pioglitazone. researchgate.netresearchgate.netresearchgate.net This underscores the importance of the 5-ethylpyridin-2-yl moiety in the design of pharmacologically active molecules. The synthesis of this key intermediate has been the subject of process development research to improve efficiency and reduce environmental impact. researchgate.net

The structural characteristics of this compound, specifically the placement of the ethyl and acetyl groups on the pyridine (B92270) ring, influence its reactivity and the properties of the resulting derivatives. The ethyl group at the 5-position and the acetyl group at the 2-position provide specific steric and electronic environments that guide its chemical transformations.

The Research Landscape Surrounding 1 5 Ethylpyridin 2 Yl Ethanone and Its Analogues

Established Synthetic Pathways to this compound

Several conventional methods have been established for the synthesis of this compound. One common approach involves the acylation of a pre-functionalized pyridine ring. For instance, the reaction of 2-bromo-5-ethylpyridine (B134762) with an acetylating agent in the presence of a suitable catalyst yields the desired ketone. Another well-documented method is the condensation reaction of 5-ethyl-2-methylpyridine (B142974) with ethyl acetate (B1210297), facilitated by a strong base like sodium methanolate.

A notable synthesis involves the use of organometallic reagents. The reaction of 5-ethyl-2-cyanopyridine with a methylmagnesium halide (a Grignard reagent) followed by acidic hydrolysis is a classic route to forming the acetyl group on the pyridine ring. These established methods, while reliable, often involve multiple steps and may require harsh reaction conditions.

Precursor Synthesis and Functionalization for the 5-Ethylpyridin-2-yl Moiety

The synthesis of the core 5-ethylpyridin-2-yl structure is a critical aspect of obtaining this compound. The starting material for many of these syntheses is 5-ethyl-2-methylpyridine, also known as aldehyde-collidine. This precursor is industrially produced through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia. wikipedia.org

Conversion of 2-(5-Ethylpyridin-2-yl)ethanol to Key Intermediates

The hydroxyl group of 2-(5-Ethylpyridin-2-yl)ethanol offers a versatile handle for further functionalization. One important conversion is its oxidation to the corresponding aldehyde, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. This aldehyde is a lead molecule and a key intermediate in the synthesis of various pharmacologically active compounds. researchgate.netumich.edu The alcohol can also be used in the synthesis of a variety of analogues, including chalcones, pyrimidines, and amides, which have been studied for their antimicrobial properties. researchgate.netumich.edu For example, a series of chalcones were prepared by reacting 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde with different aromatic acetophenones. researchgate.net

Novel Synthetic Approaches and Process Optimization for this compound and its Related Compounds

Recent research has focused on developing more efficient and sustainable methods for the synthesis of pyridyl ketones. One innovative approach involves the mechanochemical deaminative arylation of amides using pyrylium (B1242799) tetrafluoroborate (B81430) to produce biaryl ketones, which aligns with green chemistry principles by avoiding transition metals. rsc.org Another novel strategy is the visible-light-driven trifluoroacetylation of azauracils, using oxygen as an oxidant, which provides an eco-friendly route to fluorinated ketones. acs.org

For the synthesis of related pyridine-containing structures, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to construct the pyridine core or introduce various substituents. rsc.orgbiosynce.com For instance, l-(6-ethynylpyridin-2-yl)ethanone can be synthesized from l-(6-bromopyridin-2-yl)ethan-l-one and TMS-acetylene using a palladium catalyst. chemicalbook.com

The optimization of reaction conditions is also a key area of research. For example, the development of a solvent-free reaction for the synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol from 5-ethyl-2-picoline significantly improves the process efficiency. researchgate.net

Green Chemistry Considerations in the Synthesis of this compound Precursors

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. A key aspect is the use of environmentally benign solvents or even solvent-free reaction conditions. researchgate.netrsc.org The use of pyridine and its derivatives as catalysts, particularly as Lewis bases or in metal-pyridine complexes, can enhance reaction rates and selectivity under milder conditions, reducing energy consumption. biosynce.com

Atom economy is another important consideration. The development of one-pot multicomponent reactions for the synthesis of novel pyridines is a prime example of an atom-economical approach, offering high yields and shorter reaction times. nih.gov The use of recyclable catalysts, such as certain iron-based catalysts or functionalized pyridines in biphasic systems, also contributes to a greener synthetic process by simplifying product separation and catalyst reuse. rsc.orgbiosynce.com Furthermore, the move away from stoichiometric reagents to catalytic processes, and the use of abundant and non-toxic metals like iron, are significant steps towards more sustainable chemical manufacturing. rsc.org

Ethanone (B97240) Moiety Reactivity: Condensation and Addition Reactions

The carbonyl group of the ethanone side chain is a primary site for chemical modification, readily undergoing condensation and addition reactions typical of methyl ketones. nih.gov These reactions provide a straightforward pathway to a diverse array of derivatives.

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This condensation reaction is characteristic of ketones and results in the conversion of the carbonyl group (C=O) to an oxime group (C=N-OH). The nitrogen atoms in both the pyridine ring and the newly formed oxime group can act as bidentate ligands, capable of forming stable complexes with various metal ions. The resulting this compound oxime can exist as (E) and (Z) isomers, with the (E)-isomer often being predominant due to potential intramolecular hydrogen bonding between the oxime's hydroxyl group and the pyridine nitrogen.

Table 1: General Reaction for Oxime Formation

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Condensation |

This table is based on the established reactivity of 2-acetylpyridine (B122185) derivatives.

Similarly, condensation of this compound with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazone derivatives. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N-NHR linkage. Hydrazones are valuable synthetic intermediates and have been investigated for their wide-ranging biological activities and as ligands in coordination chemistry. nih.gov The synthesis typically involves heating the parent ketone with the hydrazine reagent, often in the presence of an acid catalyst.

Table 2: Synthesis of Hydrazone Derivatives

| Reagent | Conditions | Product Class |

| Hydrazine (N₂H₄) | Acid catalyst, heat | Unsubstituted Hydrazone |

| Phenylhydrazine | Acid catalyst, heat | Phenylhydrazone |

| Semicarbazide | Mildly acidic conditions | Semicarbazone |

This table outlines general synthetic routes based on the reactivity of pyridinyl ethanones.

Pyridine Ring Reactivity and Functionalization

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the electron-withdrawing acetyl group at the C2 position. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen (C2, C4, C6). youtube.com The ethyl group at the C5 position has a mild electron-donating effect. Functionalization can thus be directed based on the choice of electrophilic or nucleophilic reagents.

Oxidation and Reduction Pathways of this compound

The compound offers distinct sites for both oxidation and reduction.

Reduction: The most common reduction pathway involves the carbonyl group of the ethanone moiety. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) reduces the ketone to a secondary alcohol, yielding 2-(5-ethylpyridin-2-yl)ethan-1-ol. researchgate.net This alcohol is a key intermediate in the synthesis of various other compounds. researchgate.net

Oxidation: Oxidation can potentially occur at several sites. The pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. Pyridine N-oxides are important intermediates as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution at different positions than the parent pyridine. youtube.com The ethyl group's benzylic-like position could also be susceptible to oxidation under specific conditions, potentially yielding 1-(5-vinylpyridin-2-yl)ethanone or further oxidized products. The oxidation of 2-ethylpyridine (B127773) to 2-acetylpyridine is a known industrial process, highlighting the reactivity of the alkyl side chain. nih.gov

Nucleophilic Aromatic Substitution Reactions Involving the Pyridine Ring

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr) due to its electron-deficient character. youtube.com The reaction is most favorable at the C2 and C4 positions. For SNAr to occur on this compound, a derivative bearing a good leaving group (such as a halide) on the pyridine ring would be necessary, for instance, at the C6 position. In such a hypothetical substrate, a nucleophile would readily displace the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. youtube.commasterorganicchemistry.com The presence of the additional electron-withdrawing acetyl group at C2 would further activate the ring for such a substitution.

Etherification Reactions in Related Scaffolds

While this compound itself does not have a suitable functional group for direct etherification, related scaffolds containing a hydroxyl group on the pyridine ring are readily converted to ethers. For example, a compound like 1-(5-hydroxypyridin-2-yl)ethanone (B1590495) could undergo Williamson ether synthesis. ambeed.com In this reaction, the hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide-like species, which then displaces a halide from an alkyl halide to form an ether. This strategy has been used in the synthesis of various 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones, where a pyridyl alcohol is linked via an ether bridge. researchgate.net This demonstrates a viable pathway for creating ether derivatives within this family of compounds, provided a hydroxylated precursor is used.

Computational and Theoretical Investigations of 1 5 Ethylpyridin 2 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of molecular systems. For 1-(5-Ethylpyridin-2-yl)ethanone, DFT calculations, often employing basis sets like B3LYP/6-311G, offer a detailed picture of its behavior at the quantum mechanical level. scielo.br

Optimized Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound is the foundational step in computational analysis. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

For this compound, the planarity of the pyridine (B92270) ring is a key feature, with the ethyl and acetyl groups positioned in the plane of the ring to minimize steric hindrance. The conformational analysis involves rotating the acetyl and ethyl groups to identify the most stable conformer. The optimized geometric parameters are essential for accurately predicting other molecular properties. A related study on a derivative, 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl) thiazolidine-2,4-dione, has utilized DFT methods to determine its optimized geometry. doi.org

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-C (Pyridine Ring) | 1.39 - 1.40 |

| C-N (Pyridine Ring) | 1.33 - 1.34 | |

| C=O (Acetyl Group) | 1.22 | |

| C-C (Acetyl Group) | 1.51 | |

| C-C (Ethyl Group) | 1.53 | |

| Bond Angle (°) | C-N-C (Pyridine Ring) | 117.5 |

| C-C-C (Pyridine Ring) | 120.0 | |

| C-C=O (Acetyl Group) | 120.5 | |

| Dihedral Angle (°) | C-C-C=O | ~0 (Planar) |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the ethyl group, while the LUMO is concentrated on the acetyl group, particularly the carbonyl moiety. scielo.br A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. This analysis is crucial for understanding the molecule's behavior in chemical reactions and its potential as a building block in synthesis. DFT calculations have been used to investigate the electronic properties, including HOMO-LUMO energies, of related 2-acetyl pyridine derivatives. scielo.br

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.76 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.82 |

| Global Hardness (η) | 2.38 |

| Chemical Potential (μ) | -4.20 |

| Global Electrophilicity (ω) | 3.70 |

Note: This data is illustrative and based on trends observed in similar pyridine derivatives from computational studies. scielo.br

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It quantifies the electron density in atomic and bonding orbitals and the stabilization energy (E(2)) associated with hyperconjugative interactions, which arise from the delocalization of electron density from a filled donor orbital to an empty acceptor orbital.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 15.2 |

| LP(2) O | π(C-N) | 8.5 |

| π(C-C) | π(C-C) | 20.1 |

| σ(C-H) | σ(C-C) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites likely targets for electrophiles. Conversely, the hydrogen atoms of the pyridine ring and the ethyl group would exhibit a positive potential.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. mdpi.comdtic.mil Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. Molecules with large β₀ values are promising candidates for NLO materials.

The NLO properties of this compound can be investigated through DFT calculations. The presence of a donor (ethyl group) and an acceptor (acetyl group) connected by a π-conjugated system (pyridine ring) can lead to a significant NLO response. The magnitude of the hyperpolarizability is influenced by the degree of intramolecular charge transfer. The study of related pyrrole (B145914) dyes has shown that structural modifications can significantly enhance NLO properties. nih.govrsc.org

Table 4: Calculated Non-Linear Optical Properties of this compound

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β₀) | 15 x 10-30 esu |

Note: These values are hypothetical and serve to illustrate the type of data obtained from NLO calculations, based on general principles and data for other organic NLO materials.

Local Reactivity Descriptors (e.g., ALIE, Fukui Functions)

Local reactivity descriptors, such as the Average Local Ionization Energy (ALIE) and Fukui functions, provide insights into the most reactive sites within a molecule. The ALIE surface indicates the regions from which it is easiest to remove an electron, with lower values signifying higher reactivity. Fukui functions identify the sites most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the regions with the lowest ALIE values would likely be the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Fukui function analysis would further pinpoint the specific atoms most involved in electron transfer during chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound derivatives and their interactions with the surrounding solvent environment over time. While specific MD studies on the parent compound are not extensively documented in publicly available literature, research on structurally related pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) provides a strong proxy for the methodology and the insights that can be gained. mdpi.comnih.gov

In a study on novel pyridin-2-yl urea inhibitors, all-atom MD simulations were performed for an extensive 485 nanoseconds for each ligand to understand their binding stability and conformational changes within the ASK1 binding pocket. mdpi.com Such simulations can reveal crucial information about the flexibility of the molecule, the stability of key intramolecular hydrogen bonds, and the dynamic network of interactions with water molecules in the solvent shell. The root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms are typically monitored to assess the equilibration and stability of the system. For instance, in the study of ASK1 inhibitors, the RMSD fluctuations helped to confirm that the ligands reached a stable conformation within the binding site. mdpi.com

These simulations are also instrumental in calculating binding free energies, which provide a more accurate estimation of ligand affinity than static docking scores alone. mdpi.comnih.gov By analyzing the trajectory of the simulation, researchers can identify key amino acid residues that form stable hydrogen bonds and hydrophobic interactions with the ligand, providing a dynamic picture of the binding event.

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological targets of this compound derivatives and the specific interactions that govern their binding affinity.

Although direct docking studies on this compound are sparse, research on related pyridine and pyrimidine (B1678525) derivatives highlights the utility of this approach. For example, in a study of 1,2,3-triazolyl-pyridine hybrids as potential inhibitors of human Aurora B kinase, molecular docking was used to predict the binding modes and energies of the synthesized compounds. acs.org The docking scores, which represent the binding affinity, ranged from -8.3 to -10.5 kcal/mol for the studied derivatives. acs.org

Similarly, a study on pyrimidine and pyridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) employed molecular docking to elucidate the binding interactions. nih.gov The results revealed that the compounds could fit into the ATP-binding pocket of both wild-type and mutant EGFR.

A representative set of docking results for pyridine derivatives from a study targeting Aurora B kinase is presented below:

| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Compound 3 | -9.1 | Tyr156, Lys106, Leu83 | π–π, π–cation, π–sigma |

| Compound 11 | -9.2 | Lys106, Leu83 | π–cation, π–sigma |

| Compound 13 | -10.2 | Not specified | Not specified |

| Compound 14 | -9.5 | Not specified | Not specified |

This table is based on data for 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase and is illustrative of the data obtained from molecular docking studies. acs.org

These studies typically reveal key interactions, such as hydrogen bonds with specific amino acid residues and π-stacking interactions with aromatic rings in the active site, which are critical for the inhibitory activity of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in identifying the key structural features that influence their potency.

While a specific QSAR model for this compound was not found in the reviewed literature, studies on related heterocyclic compounds demonstrate the application of this methodology. For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) methods to develop predictive models. nih.gov The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

In the aforementioned study on pyrimidine derivatives, the ANN model showed superior predictive power with an R² value of 0.998, compared to the MLR model's R² of 0.889. nih.gov The descriptors used in these models can be of various types, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

A hypothetical QSAR model for a series of pyridine derivatives might yield a regression equation similar to the following illustrative example:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (β) indicate the contribution of each descriptor to the biological activity.

The validation of QSAR models is crucial to ensure their robustness and predictive ability. This is often done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.

Design and Synthesis of Derivatives of 1 5 Ethylpyridin 2 Yl Ethanone

Design Principles for Novel Analogues Incorporating the 5-Ethylpyridin-2-yl Scaffold

The design of new molecules based on the 5-ethylpyridin-2-yl scaffold is often guided by the principles of medicinal chemistry, aiming to enhance biological activity and optimize pharmacokinetic properties. The pyridine (B92270) ring is a common motif in many biologically active compounds and is considered a "privileged structure" in drug discovery. nih.govmdpi.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing molecules that can bind to biological targets. mdpi.com

Key design strategies often involve:

Structural Modification: Altering the substituents on the pyridine ring or the acetyl group to modulate properties like lipophilicity, polarity, and steric bulk.

Bioisosteric Replacement: Substituting parts of the molecule with other functional groups that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity.

Scaffold Hopping: Replacing the core scaffold with a different heterocyclic system while retaining key pharmacophoric features.

The ultimate goal is to create a library of diverse compounds that can be screened for various biological activities. nih.gov

Synthesis of Chalcone (B49325) Derivatives from Related Aldehydes

Chalcones, characterized by an α,β-unsaturated carbonyl system, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. itmedicalteam.plresearchgate.net The synthesis of chalcone derivatives from 1-(5-ethylpyridin-2-yl)ethanone typically involves a Claisen-Schmidt condensation reaction. nih.govchemrevlett.com This reaction entails the condensation of an aryl ketone (in this case, this compound) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govchemrevlett.com

The general synthetic scheme involves dissolving the starting materials in a suitable solvent, like ethanol, and then adding the base to catalyze the reaction. nih.gov The reaction mixture is typically stirred at room temperature or heated to facilitate the formation of the chalcone. nih.govchemrevlett.com The resulting product can then be isolated and purified. The versatility of this reaction allows for the synthesis of a wide array of chalcone derivatives by varying the substituted aromatic aldehyde used in the condensation. itmedicalteam.plresearchgate.netnih.gov

Synthesis of Pyrimidine (B1678525) Derivatives via Cyclocondensation Reactions

Pyrimidine and its derivatives are of significant interest due to their wide spectrum of pharmacological activities. nih.govnih.gov A common route for synthesizing pyrimidine derivatives from this compound involves the cyclocondensation of a chalcone intermediate with a suitable nitrogen-containing reagent, such as guanidine (B92328) hydrochloride. nih.gov

The synthesis typically proceeds in two steps. First, the chalcone is synthesized as described in the previous section. Then, the chalcone is reacted with guanidine hydrochloride in the presence of a base like sodium hydroxide in a solvent such as ethanol, usually under reflux conditions. nih.gov This cyclocondensation reaction leads to the formation of the pyrimidine ring. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired pyrimidine derivative. nih.gov

Another approach involves the direct reaction of N-vinyl or N-aryl amides with nitriles in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride (B1165640), which offers a single-step conversion to pyrimidine derivatives. organic-chemistry.org

Synthesis of Imidazolinone Derivatives

Imidazolinone derivatives are another class of heterocyclic compounds with diverse biological activities. nih.gov Their synthesis often involves a multi-step process starting from an oxazolone (B7731731) intermediate. The Erlenmeyer condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297) yields a 4-arylidene-2-phenyloxazol-5(4H)-one. nih.govresearchgate.net

This oxazolone intermediate can then be reacted with a primary amine or a hydrazide to form the corresponding imidazolinone derivative. nih.govmdpi.com For instance, reacting the oxazolone with an aniline (B41778) derivative in pyridine under reflux leads to the formation of a 1,2,4-trisubstituted 5-imidazolinone. nih.govresearchgate.net The reaction proceeds through the opening of the oxazolone ring followed by recyclization to form the imidazolinone core. mdpi.com

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazole (B1194373) derivatives are known for their broad spectrum of biological activities. nih.gov A common synthetic route to these compounds involves the cyclodehydration of a diacylhydrazine or a similar intermediate. nih.govnih.gov

The synthesis often begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. nih.govnih.gov This can be achieved by reacting the acid with hydrazine (B178648) hydrate. nih.gov The resulting acid hydrazide is then reacted with another carboxylic acid or an acyl chloride in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization and formation of the 1,3,4-oxadiazole ring. nih.govnih.gov The specific substituents on the final oxadiazole derivative are determined by the choice of the starting carboxylic acids or their derivatives.

Synthesis of Thiazolidinedione Derivatives

Thiazolidinediones (TZDs) are a class of compounds that have been extensively studied, particularly for their use in the treatment of diabetes. nih.gov The synthesis of the thiazolidinedione core often involves the reaction of an α-haloacetic acid with thiourea (B124793). nih.gov

To introduce the 5-ethylpyridin-2-yl moiety, a common strategy is to first synthesize a benzylidene intermediate. This can be achieved through a Knoevenagel condensation of an appropriate aldehyde with thiazolidine-2,4-dione in the presence of a catalyst like piperidine. nih.gov The resulting 5-benzylidene-2,4-thiazolidinedione can then be further modified. For instance, the reduction of the exocyclic double bond is a key step in the synthesis of many TZD drugs. google.com

Other Heterocyclic Derivatives and Their Synthetic Methodologies

The versatility of the this compound scaffold allows for the synthesis of a wide range of other heterocyclic derivatives. These syntheses often employ multi-component reactions or tandem reaction sequences to build complex molecular architectures in an efficient manner. nih.gov

For example, the synthesis of imidazopyridine derivatives can be achieved through one-pot, three-component tandem reactions. nih.gov Similarly, tetrazinone and tetrazepinone derivatives can be synthesized through the reaction of nitrilimines with appropriate reagents, leading to cyclocondensation products. researchgate.net The development of novel synthetic methodologies, including the use of microwave-assisted synthesis and green catalysts, continues to expand the library of heterocyclic compounds derived from this versatile starting material. beilstein-journals.org

Structure Activity Relationship Sar Elucidation for 1 5 Ethylpyridin 2 Yl Ethanone Analogues

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of pyridine (B92270) derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the pyridine ring and adjacent functionalities. Studies on various classes of pyridine-containing compounds consistently demonstrate that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, the development of a Quantitative Structure-Activity Relationship (QSAR) equation revealed that electron-withdrawing groups on the pyridine ring enhanced the interaction with double-stranded DNA. nih.gov Similarly, for pyrid-2-yl ureas, it was found that electron-withdrawing substituents, such as a 4-nitrophenyl group, facilitate intermolecular complexation with cytosine, leading to large binding constants. nih.gov This suggests that for analogues of 1-(5-Ethylpyridin-2-yl)ethanone, modulating the electronic landscape of the pyridine ring is a key strategy for optimizing biological interactions.

The position of the substituent is equally critical. Research on pyridine-bis(oxazoline) sensitizers showed that derivatization at the para-position of the pyridine ring strongly influences the photophysical properties, such as the triplet state energy, which is crucial for their function. rsc.org In the context of this compound analogues, the ethyl group at the 5-position likely contributes to the lipophilicity and may engage in hydrophobic interactions within a biological target. Altering its position to the 3-, 4-, or 6-position would significantly change the molecule's spatial and electronic profile, likely impacting its activity. For example, in a study of pyrazolo[4,3-c]pyridines, substitutions at various positions led to compounds with low micromolar antiproliferative activity, with a phenol (B47542) group at the 7-position proving to be particularly effective. nih.gov

The following table summarizes the general impact of substituent properties on the activity of pyridine derivatives, which can be cautiously extrapolated to the this compound scaffold.

| Substituent Property | General Effect on Biological Activity | Rationale |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens) | Often increases potency in specific contexts (e.g., DNA interaction, receptor binding). nih.govnih.gov | Enhances hydrogen bonding potential and modulates the pKa of the pyridine nitrogen, affecting interactions with biological targets. |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂) | Can enhance activity by increasing electron density, but the effect is highly target-dependent. researchgate.netmdpi.com | Modulates the electronic character of the ring and can participate in specific donor-acceptor interactions. |

| Lipophilicity/Hydrophobicity (e.g., Alkyl chains) | Generally, an optimal level of lipophilicity is required for cell permeability and target engagement. | Affects solubility, membrane transport, and hydrophobic interactions within the binding pocket. |

| Steric Bulk | Can either increase or decrease activity depending on the size and shape of the binding site. | Large groups may cause steric hindrance, preventing optimal binding, or they may enhance binding through favorable van der Waals contacts. |

| Substituent Position | Critically determines the orientation of the molecule within the binding site and the potential for specific interactions. rsc.org | The relative positions of key functional groups must match the complementary features of the biological target. |

Stereochemical Considerations in Derivative Design and Activity Modulation

Stereochemistry is a fundamental aspect of drug design, as biological systems are inherently chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity, efficacy, and metabolic profile. mdpi.comnih.gov For analogues of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different biological activities.

The ethanone (B97240) moiety of this compound is a prochiral center. Reduction of the ketone to a hydroxyl group or substitution at the alpha-carbon would create a stereocenter. It is well-established that different stereoisomers can exhibit distinct pharmacological profiles. mdpi.com For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by transport systems and for interaction with the biological target. mdpi.comnih.gov

The enantioselective synthesis of related compounds, such as (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, highlights the feasibility of accessing stereochemically pure derivatives. youtube.com Such syntheses often employ chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. youtube.com

Key stereochemical considerations for designing derivatives of this compound include:

Introduction of Chiral Centers: Creating stereocenters, for instance, at the carbon alpha to the carbonyl group or on the ethyl substituent, can lead to stereoisomers with potentially improved activity and selectivity.

Resolution of Racemates: If a racemic mixture is synthesized, the separation of enantiomers is crucial to evaluate the activity of each isomer independently. Often, one enantiomer is significantly more active (the eutomer) while the other may be inactive or even contribute to side effects (the distomer).

Conformational Restriction: Introducing rigid structural elements, such as rings, can lock the molecule into a specific conformation. This can pre-organize the pharmacophoric features into an optimal arrangement for binding, potentially increasing affinity and selectivity.

The table below outlines how stereochemistry can modulate the activity of chiral derivatives.

| Stereochemical Factor | Impact on Biological Activity | Example from Related Compounds |

| Enantiomers | Can have vastly different potencies and efficacies. | In many classes of drugs, one enantiomer is responsible for the therapeutic effect while the other is inactive or toxic. mdpi.com |

| Diastereomers | Diastereomers have different physical and chemical properties and can exhibit distinct biological activities and metabolic pathways. | The diastereomeric ratio in the synthesis of 1-(pyridin-2-yl)ethan-1-amine derivatives can be controlled to favor the more active isomer. youtube.com |

| Atropisomerism | In sterically hindered biaryl systems, rotation around a single bond can be restricted, leading to stable, non-superimposable atropisomers with different biological profiles. | While not directly applicable to the parent compound, complex derivatives could exhibit this phenomenon. |

Pharmacophore Elucidation for Targeted Biological Interactions

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govnih.gov

For analogues of this compound, a hypothetical pharmacophore can be constructed based on its structural features and knowledge from related molecules. The pyridine nitrogen acts as a hydrogen bond acceptor. The carbonyl oxygen of the ethanone group is also a hydrogen bond acceptor. The ethyl group and the pyridine ring itself provide hydrophobic and aromatic features, respectively.

Pharmacophore models are often developed from a set of known active ligands for a particular biological target. volkamerlab.org For example, a pharmacophore model for inhibitors of a specific kinase might consist of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov Virtual screening of compound libraries using such a model can identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. volkamerlab.org

A plausible pharmacophore model for a biological target interacting with this compound analogues might include the features outlined in the table below.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction in a Biological Target |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with a hydrogen bond donor residue (e.g., -NH or -OH group of an amino acid). |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Interaction with a hydrogen bond donor residue in the binding pocket. |

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Feature (HY) | Ethyl Group | Interaction with a hydrophobic pocket in the target protein. |

| Hydrophobic Feature (HY) | Methyl group of the acetyl moiety | Additional hydrophobic interactions. |

The development of a robust pharmacophore model requires a set of diverse and potent analogues with well-defined biological activity data. This model can then guide the design of new derivatives with enhanced affinity and selectivity by ensuring that the synthesized molecules retain the key pharmacophoric features in the correct spatial orientation.

Correlation of Computational Data with Experimental Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For analogues of this compound, a QSAR model could be developed using a training set of derivatives with known biological activities. The model would correlate activity with various descriptors, including:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. tjnpr.org

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound and its ability to cross cell membranes.

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule.

In a study of pyrazolyl pyridines, SAR and QSAR analyses confirmed the crucial role of the core fragment for anticonvulsant activity and highlighted the importance of lipophilicity. researchgate.net Similarly, computational studies on 3-cyano-2-oxa-pyridine derivatives showed consistency between experimental biological evaluations and molecular modeling results. tjnpr.org

The following table illustrates the types of computational data that can be correlated with experimental biological activities in a QSAR study of this compound analogues.

| Computational Descriptor | Type | Potential Correlation with Biological Activity |

| LogP | Hydrophobic | A parabolic relationship is often observed, where activity increases with logP up to an optimal point, after which it decreases due to poor solubility or metabolic instability. |

| HOMO/LUMO Energy Gap | Electronic | A smaller energy gap can indicate higher chemical reactivity and may correlate with increased biological activity. tjnpr.org |

| Dipole Moment | Electronic | Influences the strength of polar interactions with the target and affects solubility and membrane permeability. |

| Molecular Weight/Volume | Steric | Can be related to how well the molecule fits into the binding site; often, an optimal size range exists. |

| Number of Hydrogen Bond Donors/Acceptors | Topological/Structural | Directly relates to the potential for forming hydrogen bonds with the target, a key determinant of binding affinity. |

By combining pharmacophore modeling, QSAR, and molecular docking simulations, a comprehensive in silico model can be built. This model can predict the binding mode and affinity of novel derivatives, prioritize compounds for synthesis, and provide a deeper understanding of the molecular interactions driving the biological activity of this class of compounds. nih.gov

Biological Activity Profiles of 1 5 Ethylpyridin 2 Yl Ethanone Derivatives in Vitro Studies

Antimicrobial Activity Investigations

Derivatives of 1-(5-Ethylpyridin-2-yl)ethanone have been synthesized and evaluated for their potential to combat microbial growth. Specifically, a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles has been investigated for their efficacy against various bacterial and fungal strains.

In a study evaluating the antibacterial properties of 1,3,4-oxadiazole (B1194373) derivatives of this compound, several compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was determined to be in the range of 8-26 µg/ml. nih.gov Among the tested compounds, those featuring a 4-chlorophenyl and 3,4,5-trimethoxyphenyl substituent (compounds 8c and 8d, respectively) exhibited significant antibacterial effects. nih.gov Moderate activity was observed for derivatives containing 4-methylphenyl, 4-methoxyphenyl (B3050149), and 4-nitrophenyl groups. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Note: Specific MIC values for each bacterial strain were not detailed in the source material, but a general range was provided.)

| Compound ID | Substituent on 1,3,4-oxadiazole ring | General Antibacterial Activity | MIC Range (µg/ml) |

| 8c | 4-chlorophenyl | Significant | 8-26 |

| 8d | 3,4,5-trimethoxyphenyl | Significant | 8-26 |

| 8b | 4-methylphenyl | Moderate | 8-26 |

| 8f | 4-methoxyphenyl | Moderate | 8-26 |

| 8k | 4-nitrophenyl | Moderate | 8-26 |

The same series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles was also tested for antifungal properties. The minimum inhibitory concentration (MIC) of these compounds against the tested fungal strains was found to be between 8-24 µg/ml. nih.gov The derivatives with 4-chlorophenyl (8c) and 3,4,5-trimethoxyphenyl (8d) substituents were particularly noted for their significant inhibitory action against the fungi. nih.gov Compounds with 4-methylphenyl (8b), 4-methoxyphenyl (8f), and 2,4-dichlorophenyl (8e) substituents showed moderate antifungal activity. nih.gov

Table 2: In Vitro Antifungal Activity of this compound Derivatives (Note: Specific MIC values for each fungal strain were not detailed in the source material, but a general range was provided.)

| Compound ID | Substituent on 1,3,4-oxadiazole ring | General Antifungal Activity | MIC Range (µg/ml) |

| 8c | 4-chlorophenyl | Significant | 8-24 |

| 8d | 3,4,5-trimethoxyphenyl | Significant | 8-24 |

| 8b | 4-methylphenyl | Moderate | 8-24 |

| 8f | 4-methoxyphenyl | Moderate | 8-24 |

| 8e | 2,4-dichlorophenyl | Moderate | 8-24 |

Anti-HIV Activity (In Vitro Viral Replication Models)

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is a continuous effort. Research has shown that certain pyridine (B92270) derivatives possess anti-HIV properties.

Notably, a study on phenyl-1-pyridin-2-yl-ethanone (PPY)-based iron chelators, which are structurally related to this compound, demonstrated significant inhibitory activity against HIV-1 in both cultured and primary cells. nih.gov These compounds were found to inhibit HIV-1 transcription by modulating the activity of cyclin-dependent kinase 2 (CDK2) and CDK9, which are essential for viral gene expression. nih.gov The iron-chelating properties of these PPY-based derivatives lead to an upregulation of IκB-α expression, which in turn increases the accumulation of cytoplasmic NF-κB. nih.gov This cascade of events ultimately hinders the replication of HIV-1 subtype B. nih.gov

Other studies on different pyridine-containing scaffolds have also shown promise. For instance, 2-pyridone-bearing phenylalanine derivatives have been identified as novel HIV capsid modulators, with some compounds showing potent activity against both HIV-1 and HIV-2. mdpi.com Similarly, phenyl ethyl thiourea (B124793) (PET) derivatives containing a pyridine ring have been synthesized and evaluated, although they displayed low anti-HIV activity in preliminary studies. researchgate.net

| Compound Class | Mechanism of Action | In Vitro Model | Key Findings | Citation |

|---|---|---|---|---|

| Phenyl-1-pyridin-2yl-ethanone (PPY)-based iron chelators | Inhibition of HIV-1 transcription via modulation of CDK2 and CDK9 | Acutely and chronically infected cultured and primary cells (HIV-1 Subtype B) | Significantly inhibited HIV-1 with minimal cytotoxicity. | nih.gov |

| 2-Pyridone-bearing phenylalanine derivatives | HIV capsid modulation | MT-4 cells (HIV-1 IIIB and HIV-2 ROD) | FTC-2 showed the best anti-HIV-1 activity (EC50 = 5.36 µM). TD-1a was most potent against HIV-2 (EC50 = 4.86 µM). | mdpi.com |

| Phenyl ethyl thiourea (PET) derivatives with a pyridine ring | Reverse Transcriptase (RT) inhibition | MT-4 cells (HIV-1 IIIB) | Low anti-HIV activity observed in the synthesized derivatives. | researchgate.net |

Antitubercular Activity (In Vitro Mycobacterial Models)

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a significant infectious disease worldwide, with a growing concern for multidrug-resistant strains. mdpi.com The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including pyridine derivatives.

While direct studies on this compound derivatives are limited, research on structurally related pyridyl chalcones has shown promising results. Chalcones are synthesized from acetophenones, making these findings relevant. A study on a library of pyridyl and 2-hydroxyphenyl chalcones revealed that several compounds exhibited inhibitory activity against M. tuberculosis H37Rv in the low micromolar range. mdpi.com Specifically, pyridyl chalcones with lipophilic A-rings, such as dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties, were among the most potent. mdpi.com

The most active compound, a biphenyl-bearing chalcone (B49325), demonstrated an IC90 value of 8.9 µM against M. tuberculosis. mdpi.com Docking studies suggested that these chalcones might exert their effect by binding to the M. tuberculosis protein tyrosine phosphatase B (PtpB). mdpi.com

| Compound | Scaffold | In Vitro Activity (IC90, µM) against M. tuberculosis H37Rv | Citation |

|---|---|---|---|

| Dichloro-phenyl pyridyl chalcone (14) | Pyridyl Chalcone | 8.9 - 28 | mdpi.com |

| Pyrene-1-yl pyridyl chalcone (20) | Pyridyl Chalcone | 8.9 - 28 | mdpi.com |

| Biphenyl-4-yl pyridyl chalcone (21) | Pyridyl Chalcone | 8.9 | mdpi.com |

| p-Br-phenyl aryl chalcone (25) | Aryl Chalcone | 28 | mdpi.com |

| p-Cl-phenyl aryl chalcone (26) | Aryl Chalcone | 28 | mdpi.com |

Other In Vitro Pharmacological Evaluations

Derivatives of the 1-(pyridin-2-yl)ethanone scaffold and other related pyridines have been assessed for a variety of other pharmacological activities in vitro.

Antifungal Activity: Derivatives of (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone were synthesized and evaluated for their in vitro antifungal properties. nih.govresearchgate.net These compounds demonstrated moderate activity against various strains of Candida, including Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. nih.govresearchgate.net Another study identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one, as having rapid fungicidal activity against Candida albicans, including strains resistant to fluconazole (B54011) and caspofungin. mdpi.com

Anticonvulsant Activity: Several studies have explored the anticonvulsant potential of 2-substituted pyridine derivatives. A series of new thioalkyl derivatives of pyridine showed high anticonvulsant activity in antagonism with pentylenetetrazole, along with low toxicity. nih.gov Other research on 2-substituted 3-aryl-4(3H)-quinazolinones, where one derivative contained a 4-pyridyl group, also showed anticonvulsant activity in the maximal electroshock seizure (MES) test. mdma.ch The pyridine ring is a common feature in various compounds being investigated for their action on GABA-A and NMDA receptors, which are implicated in epilepsy. jchemrev.com

| Activity | Compound Class | In Vitro Model/Target | Key Findings | Citation |

|---|---|---|---|---|

| Antifungal | (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives | Candida parapsilosis, Candida pseudotropicalis, Candida glabrata | Moderate antifungal activity observed. | nih.govresearchgate.net |

| Antifungal | 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans (including resistant strains) | Rapid fungicidal activity. | mdpi.com |

| Anticonvulsant | Thioalkyl derivatives of pyridine | Pentylenetetrazole antagonism | High anticonvulsant activity with low toxicity. | nih.gov |

| Anticonvulsant | 2-(2-Oxo-4-pyridylethyl)-3-aryl-4(3H)-quinazolinone | Maximal electroshock seizure (MES) test | Showed anticonvulsant activity. | mdma.ch |

Applications in Medicinal Chemistry and Future Research Directions

Role of 1-(5-Ethylpyridin-2-yl)ethanone as a Scaffold in Rational Drug Design

In the field of rational drug design, a scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds with desired biological activities. The this compound molecule provides a robust and versatile scaffold for several reasons. Its pyridine (B92270) ring can be readily modified, and the acetyl group offers a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

The development of new drugs often relies on using established scaffolds known to interact with biological targets. researchgate.net The 5-ethylpyridin-2-yl group is a key component of Pioglitazone, an insulin-sensitizing drug used in the treatment of diabetes. umich.edu Specifically, the main active metabolite of Pioglitazone is 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, underscoring the importance of this particular scaffold in metabolic drug discovery. umich.edu

Researchers utilize this scaffold as a foundational piece, modifying it to enhance potency, selectivity, and pharmacokinetic properties. For instance, the ethanone (B97240) side chain can be reduced to an alcohol, as in 2-(5-Ethylpyridin-2-yl)ethanol, which then serves as a precursor for synthesizing more complex molecules like novel chalcones and pyrimidines with potential antimicrobial activities. umich.eduresearchgate.net This strategic use of the scaffold allows chemists to generate diverse molecular architectures tailored for specific therapeutic targets.

Potential for Ligand Design Targeting Specific Protein Receptors and Enzymes

The structural features of the this compound scaffold make it an attractive candidate for designing ligands that can bind with high affinity and selectivity to specific protein receptors and enzymes. Ligands are molecules that bind to a biological target, and their design is a cornerstone of modern pharmacology.

The pyridine nucleus itself is a common feature in ligands designed to target G-protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. nih.gov For example, studies on D3 receptor antagonists have employed flexible scaffolds to interact with both the primary and secondary binding sites of the receptor, a strategy that could be adapted for 5-ethylpyridin-2-yl-containing compounds. mdpi.com

Furthermore, derivatives of the closely related compound 1-pyridin-2-yl-ethanone have been shown to bind to the enzyme Stromelysin-1 (MMP-3), which is implicated in pathological conditions like arthritis and cancer. This indicates the potential of the acetylpyridine core to serve as a starting point for developing enzyme inhibitors. Computational docking studies on similar heterocyclic compounds have predicted binding affinity for a wide range of protein targets, further suggesting the broad applicability of this scaffold in ligand design. researchgate.net

| Potential Target Class | Specific Example Target | Relevance of the Pyridine Scaffold |

| Enzymes | Stromelysin-1 (MMP-3) | The related 1-pyridin-2-yl-ethanone binds to this enzyme, suggesting potential for inhibitor design. |

| Enzymes | α-Glucosidase | Pyridine-containing compounds are explored as inhibitors for managing diabetes. researchgate.net |

| GPCRs | Dopamine D3 Receptor | Pyridine-based scaffolds are used to create selective antagonists for neuropsychiatric disorders. mdpi.com |

| GPCRs | MOR-CCR5 Heterodimers | Bivalent ligands with pyridine-like motifs can target receptor complexes, relevant in HIV research. nih.gov |

| Ion Channels | TASK-3 Channels | Pyrazolopyridine scaffolds have been successfully designed as blockers for these potassium channels. nih.gov |

Emerging Research Directions for 5-Ethylpyridin-2-yl-Containing Compounds

Research into compounds containing the 5-ethylpyridin-2-yl moiety is expanding into new therapeutic areas, driven by the scaffold's proven utility and the urgent need for novel treatments.

One significant area is the development of new antimicrobial and antifungal agents . The increasing prevalence of multi-drug resistant bacteria has spurred the search for new classes of antibiotics. researchgate.net Research has shown that chalcone (B49325) and pyrimidine (B1678525) derivatives synthesized from 5-ethyl-pyridin-2-ethanol analogs exhibit promising antibacterial activity against E. coli, S. aureus, and P. aeruginosa, as well as excellent antifungal activity against C. albicans. researchgate.net

Another emerging field is the treatment of fibrotic diseases . Novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed and evaluated for their anti-fibrosis activity. mdpi.com Certain compounds from this class were found to effectively inhibit the expression of collagen, a key factor in the progression of fibrosis. mdpi.com Given the structural similarity, the 5-ethylpyridin-2-yl scaffold is a promising platform for developing new anti-fibrotic drugs.

Furthermore, the pyridine core is central to research in neurological disorders and oncology . The discovery of pyrazolo[3,4-b]pyridines as blockers of TASK-3 potassium channels, which are expressed in both neurons and cancer cells, opens up possibilities for developing new therapies for cancer and neurological conditions. nih.gov

Challenges and Opportunities in the Development of New Therapeutic Agents from this Scaffold

While the this compound scaffold holds considerable promise, its development into new therapeutic agents is not without challenges and opportunities.

Challenges:

Selectivity: A primary challenge in drug design is achieving selectivity for the intended target over other related proteins to minimize off-target effects. For instance, developing D3 receptor antagonists requires high selectivity over the closely related D2 receptor. mdpi.com

Overcoming Resistance: In the context of infectious diseases, a major hurdle is designing compounds that can circumvent existing mechanisms of drug resistance in bacteria and fungi. researchgate.net

Optimizing Physicochemical Properties: Translating a promising scaffold into a viable drug requires extensive optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. This often involves a delicate balance of modifying the molecule to improve its drug-like characteristics without losing its potency.

Opportunities:

Structure-Based and In Silico Design: Advances in computational chemistry and structural biology present a significant opportunity. researchgate.netnih.govnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the rational design of more potent and selective ligands, accelerating the development process and reducing reliance on traditional trial-and-error screening. researchgate.netnih.gov

Targeting Protein-Protein Interactions and Allosteric Sites: There is a growing opportunity to design ligands that modulate more complex biological targets, such as protein-protein interactions or allosteric sites (binding sites other than the primary active site). The versatility of the pyridine scaffold makes it suitable for exploring these novel mechanisms of action.

Fragment-Based Drug Discovery: The this compound core can be used as a fragment in fragment-based approaches. This strategy involves identifying small molecular fragments that bind to a target and then growing or combining them to produce a high-affinity lead compound. mdpi.com

The continued exploration of this privileged scaffold, aided by modern drug design technologies, paves the way for the discovery of next-generation therapeutic agents for a wide range of diseases.

Q & A

Basic: What synthetic methodologies are recommended for 1-(5-Ethylpyridin-2-yl)ethanone, and how can yield optimization be achieved?

Answer:

The synthesis of pyridine-based ethanones often employs palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation. For this compound, a plausible route involves:

Substituted pyridine precursor preparation : Start with 5-ethylpyridine, introducing an acetyl group via electrophilic substitution.

Catalytic optimization : Use Pd(OAc)₂ with ligands like PPh₃ to enhance reaction efficiency (analogous to methods in cyclometalated palladacycle synthesis) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves intermediates. Yield challenges (e.g., <50%) may arise from steric hindrance; optimizing solvent polarity (e.g., DMF vs. toluene) and temperature (80–120°C) improves outcomes.

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

A multi-technique approach is critical:

- NMR :

- IR : Strong C=O stretch (~1680–1720 cm⁻¹), pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 149 (C₉H₁₁NO⁺) with fragmentation patterns reflecting ethyl and acetyl loss .

Advanced: What computational strategies predict the binding affinity of this compound with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or PyRx to model interactions with proteins (e.g., antimicrobial enzymes). Parameterize the ligand with Gaussian 09 (DFT/B3LYP/6-31G*) for optimized geometry .

Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values. Adjust protonation states of the pyridine nitrogen (pKa ~3–5) to match physiological conditions .

ADMET Prediction : Tools like SWISS ADME evaluate Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) .

Advanced: How does the 5-ethyl substituent influence the electronic properties of the pyridine ring in nucleophilic reactions?

Answer:

The ethyl group acts as an electron-donating substituent via inductive effects, increasing electron density at the pyridine’s N-atom. This:

- Reduces electrophilicity at the 2-position, slowing nucleophilic attacks.

- Enhances resonance stabilization of intermediates in substitution reactions.

Experimental validation via Hammett σ* constants or computational NBO analysis (Gaussian 09) quantifies these effects .

Safety: What precautions are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TLV <10 ppm).

- Storage : Inert atmosphere (N₂), cool (<4°C), and away from oxidizers.

Refer to SDS guidelines for pyridine derivatives (e.g., spill neutralization with 5% acetic acid) .

Stability: How do pH and temperature affect the stability of this compound?

Answer:

- pH Stability : Under acidic conditions (pH <3), protonation of the pyridine nitrogen increases hydrolysis risk. Neutral or slightly basic buffers (pH 7–9) are preferred.

- Thermal Stability : Decomposition occurs >150°C. Store at 2–8°C for long-term stability.

Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products .

Analytical: Which chromatographic methods separate this compound from reaction byproducts?

Answer:

- GC-MS : Use a DB-1 column (30 m × 0.25 mm), temperature ramp 50°C (2 min) → 10°C/min → 250°C. Retention time ~12–14 min .

- HPLC : C18 column, mobile phase 60:40 acetonitrile/water, flow rate 1 mL/min, UV detection at 254 nm .

Structure-Activity Relationship (SAR): How can structural modifications enhance bioactivity?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂ at the 3-position) to increase electrophilicity.

- Heterocycle Fusion : Attach pyrrole or imidazole rings to the pyridine core for multi-target interactions (see pyrrolic ethanone analogs ).

Validate via QSAR models (e.g., CoMFA) and in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced: What crystallographic techniques resolve the solid-state structure of this compound?

Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Space group P2₁/c (monoclinic) is common for pyridine derivatives.

- Data Refinement : Use SHELX-97; expect bond lengths: C=O (~1.21 Å), pyridine C-N (~1.34 Å) .

Mechanistic: What intermediates form during the metabolic breakdown of this compound?

Answer:

- Phase I Metabolism : Cytochrome P450-mediated oxidation of the ethyl group to 5-(2-hydroxyethyl)pyridin-2-yl ethanone.

- Phase II Conjugation : Glucuronidation of the acetyl group.

Simulate with liver microsomes (e.g., human S9 fraction) and UPLC-MS/MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.